![molecular formula C9H9N5O2S B5505899 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

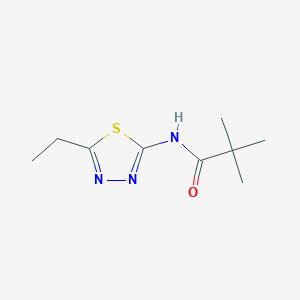

The synthesis of compounds similar to "2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide" typically involves multiple steps, starting from basic precursors to more complex structures. For example, derivatives of acetamide compounds can be synthesized starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with various thiols or thiones to yield the desired products. These processes are often characterized by their use of specific reagents and conditions to facilitate the formation of the target compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hemolytic Activities

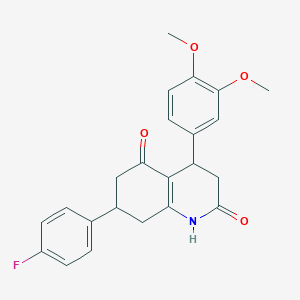

A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are structurally related, highlighted their synthesis and evaluation for antimicrobial and hemolytic activities. These compounds demonstrated varying degrees of activity against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for certain derivatives that showed higher cytotoxicity (Gul et al., 2017).

Anticancer Activity

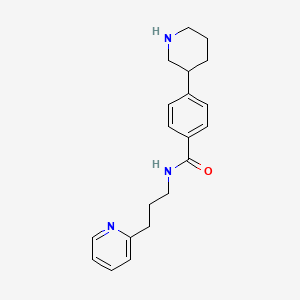

Another research effort synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, studying their anticancer activities. Specific derivatives showed high selectivity against human lung adenocarcinoma cells, suggesting their potential as targeted anticancer therapies (Evren et al., 2019).

Optoelectronic Properties

Thiazole-based polythiophenes, including compounds with structural motifs similar to the one , were synthesized and their optoelectronic properties were evaluated. These materials exhibited promising optical band gaps and switching times, indicating their utility in optoelectronic applications (Camurlu & Guven, 2015).

Analgesic Activity

Research on acetamide derivatives, including those with tetrazole and thioacetamide groups, revealed significant analgesic properties in various nociceptive tests. These findings suggest the potential of such derivatives in developing new analgesic agents (Kaplancıklı et al., 2012).

Antimicrobial Activities of Thiazole Derivatives

A study synthesizing novel thiazoles with a pyrazole moiety and evaluating their antimicrobial activities found significant effects against a range of bacterial and fungal species. This research underscores the potential of thiazole derivatives in antimicrobial drug development (Saravanan et al., 2010).

Eigenschaften

IUPAC Name |

2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c10-8(16)5-17-9-11-12-13-14(9)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H2,10,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGUCQVTNKJVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=NN=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)